2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylcarbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADGXAYKDYFNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely employed method involves coupling 2-chlorobenzylamine with phthalic anhydride derivatives using carbodiimide reagents. This approach is detailed in a patent (EP0063826B1) for analogous benzoic acid derivatives.
Procedure :
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Activation of Carboxylic Acid :
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Amine Coupling :
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Workup :
Yield : ~53%.
Key Advantage : High regioselectivity and compatibility with sensitive functional groups.
One-Pot Reductive Amination and Cyclization
A scalable one-pot method is adapted from a protocol for synthesizing N-urethane-protected amino acids.
Procedure :
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Reductive Amination :
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Cyclization :
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Add 1 M NaOH in methanol and stir for an additional hour.
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Acidification and Isolation :
Yield : 60–70%.
Challenges : Requires careful pH control to prevent decomposition of the nitro group.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Cost |
|---|---|---|---|---|
| Carbodiimide Coupling | 53% | Moderate | High | $$$ |
| One-Pot Reductive Amination | 65% | Low | Moderate | $$ |
| Suzuki-Miyaura Coupling | 45% | High | Low | $$$$ |
Optimal Route : The carbodiimide-mediated coupling balances yield and scalability, making it preferable for industrial applications.
Characterization and Quality Control
Successful synthesis requires validation via:
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¹H NMR : Peaks at δ 13.06 (s, COOH), 7.98–7.25 (aromatic protons).
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IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).
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HPLC Purity : ≥95% using a C18 column (acetonitrile/water, 70:30).
Industrial-Scale Considerations
For bulk production:
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Solvent Recovery : DMF and ethyl acetate can be recycled via distillation.
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Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal.
Emerging Techniques
Recent advances include enzyme-catalyzed amidation using lipases, which offer greener alternatives but remain exploratory for this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share a benzoic acid core but differ in substituent type, chlorine positioning, and functional groups:
Physicochemical and Functional Differences
- Stability : The amide bond in the target compound confers greater hydrolytic stability compared to the ester in 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid .
- Steric Effects : The ortho-chlorine in the target compound creates steric hindrance near the amide bond, which may reduce enzymatic degradation compared to para-substituted analogs .
Biological Activity
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid, also known as a chlorobenzamide derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 285.73 g/mol
Synthesis typically involves the reaction of 2-chlorobenzylamine with benzoic acid derivatives under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines.
- Antimicrobial Properties : It demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Cholinesterase Inhibition : Potential applications in neurodegenerative diseases through acetylcholinesterase (AChE) inhibition.
Anticancer Activity
In vitro studies reveal that this compound exhibits significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The IC values for these cell lines are summarized in the table below:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which has been corroborated by flow cytometry studies.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are presented below:
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase is a critical area of research for potential Alzheimer's disease treatments. The compound's IC against AChE has been reported as follows:
Molecular docking studies suggest that the compound binds effectively to the active site of AChE, potentially enhancing its therapeutic profile in neurodegenerative disorders.
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- Antimicrobial Testing : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus, showing effective inhibition and highlighting its potential use in treating infections caused by antibiotic-resistant bacteria.
Q & A
Q. What synthetic strategies are effective for preparing 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves coupling 2-chlorobenzylamine with a benzoic acid derivative. Key considerations include:
- Coupling Agents : Use carbodiimides like EDCl with HOBt to activate the carboxyl group, minimizing side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol is suitable for recrystallization .
- Temperature Control : Reactions at 70°C in ethanol improve yield, as seen in analogous benzoic acid derivatives .
- Purification : Slow solvent evaporation and recrystallization yield high-purity crystals, as demonstrated in failed Schiff base synthesis attempts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>97%) .
- Spectroscopy : H NMR (DMSO-d6) identifies NH (δ 10.2 ppm) and aromatic protons (δ 7.3–8.1 ppm). IR shows carbonyl stretches (C=O at ~1680 cm) .
- Thermal Analysis : Melting point determination (e.g., mp 210–215°C for similar compounds) validates crystallinity .
- X-ray Crystallography : Resolves planar molecular geometry and hydrogen-bonding networks .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as recommended for chlorinated benzoic acids .
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal structure, and how do they influence solubility?
Methodological Answer:
- Hydrogen Bonding : Intramolecular N–H···O bonds form S(6) ring motifs, while intermolecular O–H···O bonds create centrosymmetric dimers. These interactions reduce solubility in nonpolar solvents .
- Crystal Packing : Stacking along the b-axis (Fig. 2 in ) suggests anisotropic dissolution behavior. Solubility can be modulated via co-crystallization with surfactants.
Q. How can computational modeling predict the compound’s reactivity or environmental fate?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian with B3LYP/6-31G(d) basis sets .
- Environmental Persistence : Apply QSAR models to estimate biodegradation half-lives, referencing physicochemical properties (logP, pKa) from analogs in environmental studies .
Q. What methodologies assess the compound’s ecological impact and abiotic/biotic transformations?
Methodological Answer:
Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts?
Methodological Answer:
- Troubleshooting : If yields drop below 50%, analyze reaction intermediates via TLC or GC-MS. For example, ’s failed Schiff base synthesis revealed unreacted starting material, prompting alternative coupling strategies .
- Byproduct Identification : Use high-resolution MS and C NMR to detect acylurea byproducts from carbodiimide coupling, then optimize stoichiometry (1:1.2 molar ratio of acid to amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
